An In-depth Technical Guide to 1,2-Bis(chloromethoxy)ethane (CAS Number 13483-18-6)
An In-depth Technical Guide to 1,2-Bis(chloromethoxy)ethane (CAS Number 13483-18-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,2-bis(chloromethoxy)ethane, a bifunctional electrophilic reagent. While not extensively commercialized, its unique chemical structure as an α,ω-dichloroacetal presents significant potential in various scientific and industrial domains. This document delves into its synthesis, chemical properties, reactivity, and potential applications, with a particular focus on its role as a crosslinking agent. Safety considerations and spectroscopic characterization are also detailed to provide a complete profile for researchers and professionals in chemistry and drug development.
Introduction
1,2-Bis(chloromethoxy)ethane, with the CAS number 13483-18-6, is an organic compound characterized by two chloromethoxy groups attached to an ethane backbone. Its structure, ClCH₂OCH₂CH₂OCH₂Cl, renders it a potent bifunctional alkylating agent. The presence of the α-chloroether moieties confers high reactivity towards a variety of nucleophiles. This reactivity has been explored in the context of materials science, particularly for the modification of polymers and textiles.[1] Although its direct application in drug development is not widely documented, its chemical properties suggest potential utility as a linker or crosslinking agent in bioconjugation or as a scaffold in medicinal chemistry. This guide aims to provide a detailed technical resource for scientists interested in the synthesis, handling, and application of this versatile, yet hazardous, chemical.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 1,2-bis(chloromethoxy)ethane is crucial for its safe handling and effective application in research and development.
| Property | Value | Source |
| CAS Number | 13483-18-6 | |
| Molecular Formula | C₄H₈Cl₂O₂ | |
| Molecular Weight | 159.01 g/mol | |
| Appearance | Viscous liquid | [1] |
| Boiling Point | 99-100 °C at 22 mmHg | |
| Density | 1.2839 g/cm³ at 20 °C | |
| Solubility | Soluble in water | [1] |
| InChI | InChI=1S/C4H8Cl2O2/c5-3-7-1-2-8-4-6/h1-4H2 | |
| InChIKey | IDFLGSYEBJNWMK-UHFFFAOYSA-N | |
| Canonical SMILES | ClCOCCOCCl |
Synthesis of 1,2-Bis(chloromethoxy)ethane
The synthesis of α-chloroethers, such as 1,2-bis(chloromethoxy)ethane, typically involves the reaction of an alcohol or diol with formaldehyde (or its polymer, paraformaldehyde) in the presence of a source of chlorine, most commonly hydrogen chloride.[2][3] The following proposed laboratory-scale synthesis is based on established principles for the formation of chloromethyl ethers.
Proposed Synthetic Protocol
This protocol describes a two-step process: the formation of the bis-hemiacetal of ethylene glycol and formaldehyde, followed by chlorination.
Step 1: Formation of the Bis-hemiacetal Intermediate
Figure 1: Formation of the bis-hemiacetal intermediate.
-
In a well-ventilated fume hood, a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a gas inlet is charged with ethylene glycol (1.0 mol).
-
Anhydrous solvent, such as dichloromethane or dioxane, is added to dissolve the ethylene glycol.
-
Paraformaldehyde (2.2 mol) is added to the solution.
-
A catalytic amount of a strong acid, such as p-toluenesulfonic acid, is introduced to facilitate the depolymerization of paraformaldehyde and the formation of the hemiacetal.
-
The mixture is stirred at a moderately elevated temperature (e.g., 40-50 °C) until the paraformaldehyde has dissolved and the formation of the bis-hemiacetal is complete, which can be monitored by techniques like NMR spectroscopy.
Step 2: Chlorination of the Bis-hemiacetal Intermediate
Figure 2: Chlorination to yield 1,2-Bis(chloromethoxy)ethane.
-
The reaction mixture from Step 1 is cooled in an ice bath.
-
A base, such as pyridine (2.2 mol), is added to neutralize the hydrogen chloride that will be generated.
-
Thionyl chloride (2.2 mol) is added dropwise to the cooled, stirred solution, maintaining the temperature below 10 °C.[2][4] The reaction is exothermic and generates SO₂ and HCl gas, which should be vented through a scrubber.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete conversion.
-
The reaction mixture is then worked up by washing with cold water to remove pyridine hydrochloride and any unreacted starting materials. The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) and the solvent is removed under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield pure 1,2-bis(chloromethoxy)ethane.[3]
Causality of Experimental Choices:
-
Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the product and the chlorinating agent. Therefore, anhydrous reagents and solvents are essential.
-
Acid Catalyst in Step 1: The acid facilitates the depolymerization of paraformaldehyde to formaldehyde, which then reacts with ethylene glycol.
-
Use of Thionyl Chloride and Pyridine: Thionyl chloride is an effective chlorinating agent for converting hydroxyl groups to chlorides. Pyridine acts as a base to neutralize the HCl byproduct, driving the reaction to completion and preventing acid-catalyzed side reactions.
-
Low Temperature during Chlorination: The dropwise addition of thionyl chloride at low temperature helps to control the exothermic reaction and minimize the formation of byproducts.
Reactivity and Mechanism of Action
The high reactivity of 1,2-bis(chloromethoxy)ethane is attributed to the presence of the α-chloroether functional groups. The oxygen atom adjacent to the chloromethyl group can stabilize the formation of a carbocation intermediate through resonance, facilitating nucleophilic substitution reactions.
General Reactivity
The chlorine atoms in 1,2-bis(chloromethoxy)ethane are readily displaced by a wide range of nucleophiles, including alcohols, amines, thiols, and carbanions. The reaction typically proceeds through an Sₙ1-like mechanism due to the formation of a resonance-stabilized oxocarbenium ion intermediate.[5][6]
Figure 3: Sₙ1-like mechanism of α-chloroether reactivity.
This high reactivity makes 1,2-bis(chloromethoxy)ethane an effective bifunctional alkylating agent, capable of forming crosslinks between two nucleophilic sites.
Crosslinking of Cellulose
One of the potential applications of 1,2-bis(chloromethoxy)ethane is as a crosslinking agent for cellulosic materials to improve properties such as crease resistance.[1][7] The mechanism involves the reaction of the chloromethoxy groups with the hydroxyl groups of the cellulose polymer chains.
Figure 4: Schematic of cellulose crosslinking with 1,2-bis(chloromethoxy)ethane.
The reaction is typically carried out under alkaline conditions, which deprotonate the hydroxyl groups of cellulose, making them more nucleophilic.[8] The bifunctional nature of 1,2-bis(chloromethoxy)ethane allows it to react with two different cellulose chains, or two different hydroxyl groups on the same chain, forming stable ether linkages and creating a crosslinked network.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The ¹H NMR spectrum of 1,2-bis(chloromethoxy)ethane is expected to be relatively simple due to the symmetry of the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~5.5-5.7 | Singlet | -O-CH₂-Cl | Protons on a carbon adjacent to both an oxygen and a chlorine are highly deshielded.[9][10] |
| ~3.8-4.0 | Singlet | -O-CH₂-CH₂-O- | Protons on carbons flanked by two oxygen atoms are also deshielded, but to a lesser extent than the chloromethyl protons.[9][10] |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is also expected to show two distinct signals.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~80-90 | -O-CH₂-Cl | The carbon is attached to two electronegative atoms (O and Cl).[11][12] |
| ~65-75 | -O-CH₂-CH₂-O- | The carbons are attached to an electronegative oxygen atom.[11][12] |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the stretching vibrations of the C-O and C-Cl bonds.
| Wavenumber (cm⁻¹) | Vibration |
| 2950-2850 | C-H stretching |
| 1150-1050 | C-O-C stretching (ether linkage) |
| 800-600 | C-Cl stretching |
Mass Spectrometry
The electron ionization mass spectrum is expected to show fragmentation patterns characteristic of ethers and halogenated compounds. The molecular ion peak (M⁺) at m/z 158 (for ³⁵Cl isotopes) may be weak or absent due to the lability of the α-chloroether linkage.
Predicted Fragmentation Pathway:
Figure 5: Predicted mass spectral fragmentation of 1,2-bis(chloromethoxy)ethane.
Common fragments would likely arise from the loss of a chloromethyl radical (•CH₂Cl), α-cleavage to form an oxonium ion, and subsequent fragmentation of the ethylene glycol backbone.
Applications and Future Perspectives
While 1,2-bis(chloromethoxy)ethane has not seen widespread commercial use, its reactivity profile suggests several potential applications.
Materials Science
The primary investigated application of this compound is as a crosslinking agent for polymers containing nucleophilic functional groups, such as cellulose, polyamides, and epoxy resins.[1] By forming covalent crosslinks, it can enhance the mechanical strength, thermal stability, and solvent resistance of these materials.
Potential in Drug Development and Bioconjugation
As a bifunctional electrophile, 1,2-bis(chloromethoxy)ethane has the potential to be used as a chemical linker in drug development and bioconjugation.[13][14][15] It could be used to:
-
Conjugate two different molecules: For example, linking a targeting moiety to a therapeutic agent.
-
Form intramolecular crosslinks: To stabilize the conformation of a peptide or protein.
-
Act as a spacer: To introduce a defined distance between two conjugated molecules.
However, its high reactivity and potential toxicity are significant hurdles that would need to be addressed for any in vivo applications.
Use as a Protecting Group Precursor
The chloromethoxy group is a precursor to the methoxymethyl (MOM) ether, a common protecting group for alcohols in organic synthesis. While 1,2-bis(chloromethoxy)ethane itself is not typically used for this purpose, its chemistry is analogous to that of chloromethyl methyl ether (MOM-Cl).
Safety and Handling
1,2-Bis(chloromethoxy)ethane is a hazardous chemical and must be handled with appropriate safety precautions.
-
Toxicity: It is expected to be toxic and an irritant. Due to its structural similarity to other carcinogenic α-chloroethers like bis(chloromethyl) ether, it should be handled as a potential carcinogen.[1][16]
-
Handling: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
1,2-Bis(chloromethoxy)ethane is a highly reactive, bifunctional compound with demonstrated potential as a crosslinking agent in materials science. While its application in drug development is not yet established, its chemical properties suggest that it could serve as a valuable tool for chemists as a linker or in the synthesis of complex molecules. Further research into its reactivity, particularly with biomolecules, and a more thorough evaluation of its toxicological profile are necessary to fully realize its potential in these fields. The information provided in this guide serves as a foundational resource for researchers and professionals seeking to explore the chemistry and applications of this intriguing molecule.
References
-
PubChem. (n.d.). 1,2-Bis(CHLOROMETHOXY)ETHANE. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Diols: Nomenclature, Preparation, and Reactions. Retrieved from [Link]
-
Master Organic Chemistry. (2025, July 3). The SN1 Reaction Mechanism. Retrieved from [Link]
-
Gas phase hydrolysis of formaldehyde to form methanediol: impact of formic acid catalysis. (n.d.). Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 1,2-Bis(chloromethoxy)ethane. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Bis(2-chloroethoxy)ethane. Retrieved from [Link]
-
MDPI. (n.d.). Tailoring the Structure and Physico-Chemical Features of Cellulose-Based Hydrogels Using Multi-Epoxy Crosslinking Agents. Retrieved from [Link]
- Google Patents. (n.d.). EP0679627B1 - Process for the preparation of halogenated ethers.
-
Organic Syntheses. (n.d.). bischloromethyl ether. Retrieved from [Link]
-
Khan Academy. (n.d.). Sn1 mechanism: stereochemistry (video). Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
PMC - NIH. (n.d.). Significance of Crosslinking Approaches in the Development of Next Generation Hydrogels for Corneal Tissue Engineering. Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
Cangzhou Bohai New District Anxin Chemistry Co.,Ltd. (2025, April 28). Crosslinking Techniques for Cellulose Ether Materials. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Bis(CHLOROMETHOXY)ETHANE. Retrieved from [Link]
- Google Patents. (n.d.). US2463227A - Process of reacting formaldehyde, hydrogen chloride, and acetylene, and products produced thereby.
-
Chemistry LibreTexts. (2024, March 17). 11.5: Characteristics of the SN1 Reaction. Retrieved from [Link]
-
PMC - NIH. (2021, October 6). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. Retrieved from [Link]
-
YouTube. (2019, September 19). Mass Spectroscopy: Alcohol Fragmentation Patterns. Retrieved from [Link]
-
PMC - NIH. (n.d.). Hydrogel and Effects of Crosslinking Agent on Cellulose-Based Hydrogels: A Review. Retrieved from [Link]
-
PMC - NIH. (2022, November 22). Insights on Chemical Crosslinking Strategies for Proteins. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]
-
YouTube. (2021, February 25). SN1 Reaction Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) The proposed mechanism for the crosslinking reaction of cellulose.... Retrieved from [Link]
-
Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions (Base-Catalyzed). Retrieved from [Link]
-
Chemistry Steps. (n.d.). Alcohols in SN1 and SN2 Reactions. Retrieved from [Link]
-
Quora. (2017, September 23). What is the reaction of formaldehyde and HCL?. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, July 30). 13.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
SpiroChem. (n.d.). Other Bioconjugates And Chemical Biology. Retrieved from [Link]
- How to abbreviate these fragmentation patterns. (n.d.).
-
MDPI. (n.d.). Research Progress of the Preparation of Cellulose Ethers and Their Applications: A Short Review. Retrieved from [Link]
-
Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]
-
PMC - NIH. (2025, October 27). Identification of a Novel Linker Enabling the Bioconjugation of a Cyclic Dinucleotide for the STING Antibody-Drug Conjugate TAK-500. Retrieved from [Link]
- The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.).
-
Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns | PDF | Ester | Amine. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Retrieved from [Link]
Sources
- 1. ajchem-a.com [ajchem-a.com]
- 2. 1,2-Bis(2-chloroethoxy)ethane synthesis - chemicalbook [chemicalbook.com]
- 3. EP0679627B1 - Process for the preparation of halogenated ethers - Google Patents [patents.google.com]
- 4. Buy 1,2-Bis(2-chloroethoxy)ethane (EVT-7857332) | 27252-69-3 [evitachem.com]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Crosslinking Techniques for Cellulose Ether Materials - Cangzhou Bohai New District Anxin Chemistry Co.,Ltd [hpmcproducer.com]
- 8. mdpi.com [mdpi.com]
- 9. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 10. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. compoundchem.com [compoundchem.com]
- 13. fluorochem.co.uk [fluorochem.co.uk]
- 14. korambiotech.com [korambiotech.com]
- 15. Other Bioconjugates And Chemical Biology | SpiroChem [spirochem.com]
- 16. 1,2-Bis(CHLOROMETHOXY)ETHANE | C4H8Cl2O2 | CID 61632 - PubChem [pubchem.ncbi.nlm.nih.gov]
